molecular formula C19H23ClN2O B1665349 Amedalin hydrochloride CAS No. 22232-73-1

Amedalin hydrochloride

Cat. No.: B1665349
CAS No.: 22232-73-1
M. Wt: 330.8 g/mol
InChI Key: DDOCDXCKSVDRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amedalin Hydrochloride is a selective norepinephrine reuptake inhibitor developed in the 1970s. It was synthesized as an antidepressant but was never marketed. The compound has no significant effect on the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amedalin Hydrochloride involves the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. The reaction conditions typically include the use of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

This would likely include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Amedalin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound.

Scientific Research Applications

Pharmacological Studies

Amedalin hydrochloride has been utilized in pharmacological research to study norepinephrine's role in mood regulation and its potential therapeutic effects in depression and anxiety disorders.

  • Norepinephrine Reuptake Inhibition : The compound serves as a model for studying selective norepinephrine reuptake inhibition, which is crucial for understanding mood disorders.
  • Antidepressant Potential : Preclinical studies indicate that Amedalin can elevate norepinephrine levels in animal models, leading to improvements in mood and behavior.

Neurotransmitter Modulation

Research has shown that Amedalin's selective action on norepinephrine makes it a valuable tool for investigating neurotransmitter systems involved in mood regulation. Its unique profile suggests fewer side effects compared to non-selective agents .

Potential Therapeutic Uses

Beyond depression, Amedalin may have applications in treating conditions associated with low norepinephrine levels:

  • Anxiety Disorders : Preliminary findings suggest potential benefits for patients with anxiety disorders due to its norepinephrine modulation.
  • Attention Deficit Hyperactivity Disorder (ADHD) : There are indications that Amedalin may be effective in managing ADHD symptoms, warranting further clinical investigation.

Data Table: Summary of Biological Activities

ActivityDescriptionFindings
Norepinephrine Reuptake InhibitionSelectively inhibits norepinephrine reuptakeIncreases synaptic norepinephrine levels
Antidepressant PotentialEvaluated through behavioral assays in animal modelsPositive mood changes observed
Side EffectsLimited due to selectivity; no significant serotonin/dopamine interactionFewer side effects compared to non-selective agents
Other Therapeutic UsesPotential for ADHD and anxiety treatmentRequires further clinical investigation

Case Studies and Research Findings

Several studies have investigated Amedalin's pharmacological profile:

Preclinical Studies

Animal models have demonstrated that Amedalin effectively elevates norepinephrine levels, resulting in observable behavioral changes indicative of antidepressant activity. These studies highlight the compound's potential utility in treating mood disorders.

Comparative Studies

In comparative analyses with other NRIs, Amedalin exhibited similar efficacy but a distinct side effect profile due to its selective action on norepinephrine. This specificity is advantageous for developing targeted therapies with minimized adverse effects .

Mechanism of Action

Amedalin Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The compound does not significantly affect the reuptake of serotonin and dopamine, nor does it have antihistamine or anticholinergic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine. This specificity makes it a valuable compound for studying the role of norepinephrine in depression and other neurological conditions .

Biological Activity

Amedalin hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) that was developed in the 1970s primarily as an antidepressant. Although it was never marketed, its biological activity has been the subject of various studies, highlighting its potential therapeutic applications and mechanisms of action.

This compound functions by selectively inhibiting the reuptake of norepinephrine, which increases its concentration in the synaptic cleft. This enhancement of norepinephrine neurotransmission is believed to contribute to its antidepressant effects. Importantly, Amedalin does not significantly affect the reuptake of serotonin or dopamine, nor does it exhibit antihistamine or anticholinergic properties .

  • Chemical Structure : this compound is classified as a small molecule with the CAS number 22232-73-1.
  • Synthesis : The compound is synthesized through the cyclization of 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone, typically using strong acid catalysts.

Antidepressant Effects

Research indicates that this compound has potential antidepressant properties due to its action on norepinephrine levels. Case studies and preclinical trials have shown improvements in mood and behavior in animal models treated with Amedalin .

Neurotransmitter Modulation

Amedalin's selective inhibition of norepinephrine reuptake suggests a role in modulating neurotransmitter systems involved in mood regulation. Its lack of significant interaction with serotonin and dopamine pathways differentiates it from many other antidepressants, potentially leading to fewer side effects related to these neurotransmitters .

Research Findings and Case Studies

Several studies have investigated the pharmacological profile of this compound:

  • Preclinical Studies : Animal models demonstrated that Amedalin could effectively elevate norepinephrine levels, leading to observed behavioral changes indicative of antidepressant activity.
  • Comparative Studies : In comparative analyses with other NRIs, Amedalin showed similar efficacy but with a distinct side effect profile due to its selective action on norepinephrine .
  • Potential Applications : Beyond depression, there are indications that Amedalin may have applications in treating conditions associated with low norepinephrine levels, such as certain anxiety disorders and attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

Activity Description Findings
Norepinephrine Reuptake InhibitionSelectively inhibits norepinephrine reuptakeIncreases synaptic norepinephrine levels
Antidepressant PotentialEvaluated through behavioral assays in animal modelsPositive mood changes observed
Side EffectsLimited due to selectivity; no significant serotonin/dopamine interactionFewer side effects compared to non-selective agents
Other Therapeutic UsesPotential for ADHD and anxiety treatmentRequires further clinical investigation

Properties

CAS No.

22232-73-1

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H

InChI Key

DDOCDXCKSVDRHL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amedalin Hydrochloride;  Amedalin Hydrochloride [USAN];  Amedalin HCl;  UNII-0EMF539HN0;  UK 3540-1; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amedalin hydrochloride
Reactant of Route 2
Reactant of Route 2
Amedalin hydrochloride
Reactant of Route 3
Reactant of Route 3
Amedalin hydrochloride
Reactant of Route 4
Reactant of Route 4
Amedalin hydrochloride
Reactant of Route 5
Amedalin hydrochloride
Reactant of Route 6
Amedalin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.